molecular formula C21H26N2O2 B12576514 Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate CAS No. 601490-36-2

Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate

Cat. No.: B12576514
CAS No.: 601490-36-2
M. Wt: 338.4 g/mol
InChI Key: KQGCVHVWBJCIFP-UHFFFAOYSA-N
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Description

Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with two aminophenyl groups and an ethyl ester group. Its molecular formula is C22H28N2O2, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexanone with aniline to form 4,4-bis(4-aminophenyl)cyclohexane. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogens or sulfonic acids under acidic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    4,4’-Cyclohexylidenebis(aniline): Similar structure but lacks the ethyl ester group.

    4,4’-Cyclohexylidenebis(phenol): Contains hydroxyl groups instead of amino groups.

    Bisphenol A (BPA): Similar cyclohexane core but different substituents.

Uniqueness: Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate is unique due to its combination of amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields .

Properties

CAS No.

601490-36-2

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-2-25-20(24)15-11-13-21(14-12-15,16-3-7-18(22)8-4-16)17-5-9-19(23)10-6-17/h3-10,15H,2,11-14,22-23H2,1H3

InChI Key

KQGCVHVWBJCIFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

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